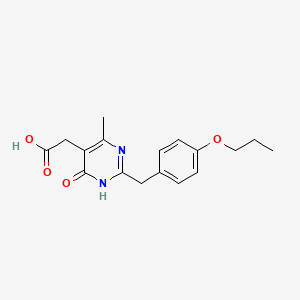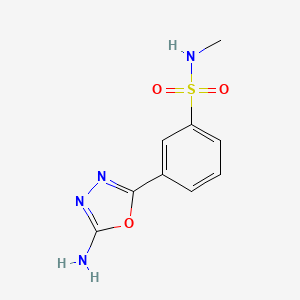
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Analyse Des Réactions Chimiques
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides for substitution reactions. .
Applications De Recherche Scientifique
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and sensitivity
Mécanisme D'action
The mechanism of action of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The oxadiazole ring can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparaison Avec Des Composés Similaires
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide can be compared with other oxadiazole derivatives, such as:
2-(5-amino-1,3,4-oxadiazol-2-yl)phenol: Known for its coordination chemistry applications.
5-(3,5-dibromophenyl)-1,3,4-oxadiazol-2-amine: Investigated for its antimicrobial properties.
4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N’-dinitro-1H-pyrazole-3,5-diamine: Studied for its energetic properties. The uniqueness of this compound lies in its combination of the oxadiazole ring with the sulfonamide group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
62036-01-5 |
|---|---|
Formule moléculaire |
C9H10N4O3S |
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N4O3S/c1-11-17(14,15)7-4-2-3-6(5-7)8-12-13-9(10)16-8/h2-5,11H,1H3,(H2,10,13) |
Clé InChI |
NWPPPNSFUFJJQC-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



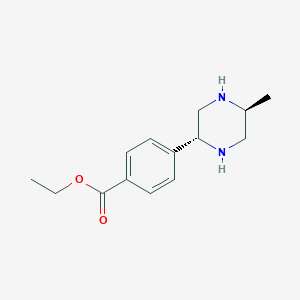

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)

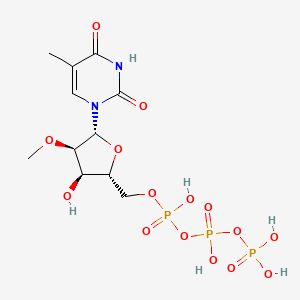

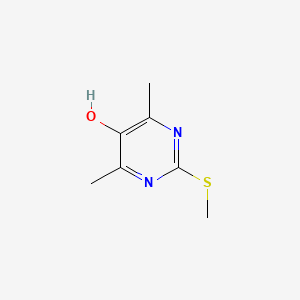
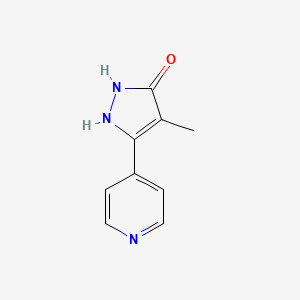
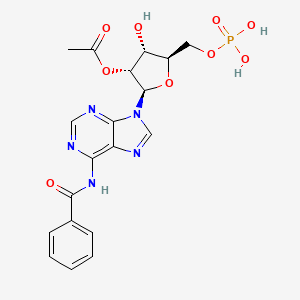
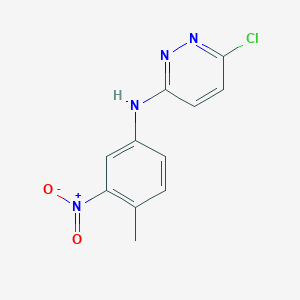
![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)
